

Diisopropyl Phosphonate: A Technical Guide to its Solubility in Common Organic Solvents

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Compound of Interest

Compound Name: *Diisopropyl phosphonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of **diisopropyl phosphonate**'s solubility in common organic solvents. **Diisopropyl phosphonate** is a versatile organophosphorus compound with applications in organic synthesis and as a precursor to various valuable chemicals. A thorough understanding of its solubility is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Core Focus: Solubility Profile

A review of available literature indicates a notable lack of precise, quantitative data on the solubility of **diisopropyl phosphonate** in common organic solvents. The existing information is primarily qualitative and, in some instances, contradictory. This guide summarizes the available qualitative data to provide a foundational understanding of **diisopropyl phosphonate**'s solubility characteristics.

Qualitative Solubility of Diisopropyl Phosphonate

Organic Solvent	Reported Solubility	Source(s)	Notes
Ethanol	Soluble / Not Miscible	[1],[2]	Contradictory information exists. One source claims it is soluble, while another states it is not miscible.
Chloroform	Sparingly Soluble / Soluble / Not Miscible	[3],[4],[2]	Information is conflicting. It is described as sparingly soluble, soluble, and not miscible in different sources.
Methanol	Sparingly Soluble	[3]	Described as sparingly soluble.
Ether	Not Miscible	[2]	One source indicates it is not miscible with ether.

Note to Researchers: The conflicting reports on the solubility of **diisopropyl phosphonate** underscore the need for further experimental investigation to establish reliable, quantitative solubility data. The information presented here should be used as a preliminary guide and validated experimentally for any specific application.

Experimental Protocols

While specific experimental protocols for determining the solubility of **diisopropyl phosphonate** were not found in the reviewed literature, the following are detailed methodologies that can be adapted for this purpose.

Protocol 1: General Gravimetric Method for Solubility Determination

This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent at a specific temperature.

- **Saturation:** An excess amount of **diisopropyl phosphonate** is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** The agitation is stopped, and the mixture is allowed to stand at the constant temperature for a prolonged period (e.g., 12-24 hours) to allow the undissolved solute to settle.
- **Sampling:** A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 μm PTFE filter) to remove any suspended particles.
- **Solvent Evaporation:** The collected sample is transferred to a pre-weighed vial, and the solvent is removed under reduced pressure or by gentle heating.
- **Quantification:** The vial containing the non-volatile solute is weighed again. The difference in weight corresponds to the mass of **diisopropyl phosphonate** dissolved in the known volume of the solvent.
- **Calculation:** The solubility is then calculated and can be expressed in various units, such as g/100 mL or mol/L.

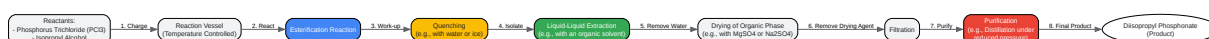
Protocol 2: Analytical Method for Phosphonate Quantification

For more precise measurements, especially at low solubilities, a quantitative analytical method can be employed to determine the concentration of **diisopropyl phosphonate** in the saturated solution. This method is adapted from a procedure for determining phosphonate concentrations in aqueous solutions and may require modification for organic solvents.

- **Sample Preparation:** A saturated solution is prepared and filtered as described in Protocol 1. A precise volume of the clear supernatant is then diluted with a suitable solvent to a concentration within the working range of the analytical instrument.
- **Analytical Technique:** High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., a refractive index detector or, after derivatization, a UV-Vis detector) is a common technique for quantifying non-volatile organic compounds. Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable.
- **Calibration:** A series of standard solutions of **diisopropyl phosphonate** of known concentrations are prepared and analyzed to generate a calibration curve.
- **Quantification:** The diluted sample is injected into the instrument, and the concentration of **diisopropyl phosphonate** is determined by comparing its response to the calibration curve.
- **Calculation:** The solubility is then calculated based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of **diisopropyl phosphonate**, a process that inherently involves considerations of solubility for reaction setup and product purification.



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Caption: Synthesis Workflow for **Diisopropyl Phosphonate**.

This guide serves as a starting point for researchers working with **diisopropyl phosphonate**. The clear need for quantitative solubility data presents an opportunity for further research in this area. Accurate solubility information is essential for optimizing synthetic procedures, developing robust purification methods, and enabling the formulation of new products containing this important chemical intermediate.

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